molecular formula C11H9Cl4NO3S B13954665 4-Ethoxyethylsulfonyl-2,3,5,6-tetrachlorobenzonitrile CAS No. 56916-72-4

4-Ethoxyethylsulfonyl-2,3,5,6-tetrachlorobenzonitrile

Cat. No.: B13954665
CAS No.: 56916-72-4
M. Wt: 377.1 g/mol
InChI Key: GBITXFDURSIVHU-UHFFFAOYSA-N
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Description

4-Ethoxyethylsulfonyl-2,3,5,6-tetrachlorobenzonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethoxyethylsulfonyl group attached to a tetrachlorobenzonitrile core

Preparation Methods

The synthesis of 4-Ethoxyethylsulfonyl-2,3,5,6-tetrachlorobenzonitrile typically involves multiple steps. One common method includes the reaction of 2,3,5,6-tetrachlorobenzonitrile with ethoxyethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Ethoxyethylsulfonyl-2,3,5,6-tetrachlorobenzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Ethoxyethylsulfonyl-2,3,5,6-tetrachlorobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethoxyethylsulfonyl-2,3,5,6-tetrachlorobenzonitrile involves its interaction with specific molecular targets. The ethoxyethylsulfonyl group can interact with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

4-Ethoxyethylsulfonyl-2,3,5,6-tetrachlorobenzonitrile can be compared with similar compounds such as:

Properties

CAS No.

56916-72-4

Molecular Formula

C11H9Cl4NO3S

Molecular Weight

377.1 g/mol

IUPAC Name

2,3,5,6-tetrachloro-4-(2-ethoxyethylsulfonyl)benzonitrile

InChI

InChI=1S/C11H9Cl4NO3S/c1-2-19-3-4-20(17,18)11-9(14)7(12)6(5-16)8(13)10(11)15/h2-4H2,1H3

InChI Key

GBITXFDURSIVHU-UHFFFAOYSA-N

Canonical SMILES

CCOCCS(=O)(=O)C1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)Cl

Origin of Product

United States

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